Cas no 127221-02-7 (Diethyl 1H-indole-2,5-dicarboxylate)

Diethyl 1H-indole-2,5-dicarboxylate is a versatile intermediate in organic synthesis, particularly valued for its role in the preparation of indole-based heterocycles. Its bifunctional ester groups at the 2- and 5-positions enable selective derivatization, making it useful for constructing complex molecular frameworks in pharmaceuticals and agrochemicals. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its synthetic utility is further enhanced by compatibility with a range of reactions, including hydrolysis, reduction, and cross-coupling. Researchers favor this derivative for its predictable reactivity and efficiency in generating indole scaffolds, which are critical in medicinal chemistry and material science applications.
Diethyl 1H-indole-2,5-dicarboxylate structure
127221-02-7 structure
Product Name:Diethyl 1H-indole-2,5-dicarboxylate
CAS No:127221-02-7
MF:C14H15NO4
MW:261.273204088211
MDL:MFCD03094964
CID:136319
PubChem ID:15629756
Update Time:2025-11-01

Diethyl 1H-indole-2,5-dicarboxylate Chemical and Physical Properties

Names and Identifiers

    • 5-Ethoxycarbonylindole-2-carboxylic acid ethyl ester
    • 1H-Indole-2,5-dicarboxylicacid, 2,5-diethyl ester
    • diethyl 1H-indole-2,5-dicarboxylate
    • 1H-indole-2,5-dicarboxylic acid diethyl ester
    • Diethyl 2,5-Indole dicarboxylate
    • ethyl 2,5-indoledicarboxylate
    • Indol-2,5-dicarbonsaeure-diaethylester
    • indole-2,5-dicarboxylic acid diethyl ester
    • 5-Ethoxycarbonylindole-2-carboxylic
    • Ethyl 5-(ethoxycarbonyl)indole-2-carboxylate
    • IEFLIZMMNNHRSB-UHFFFAOYSA-N
    • DTXSID80576011
    • MFCD03094964
    • AS-75833
    • (R)-[3-oxo-1-(2,4,5-trifluoro-benzyl)-3-(3-trifluoromethyl-5,6-dihydro-8H-[1,2,4]trizolo[4,3-a]-pyrazin-7-yl)-propyl]-carbamicacidtert-butylester
    • MB02637
    • diethyl1H-indole-2,5-dicarboxylate
    • Z325900036
    • AKOS015898565
    • D82202
    • CFA22102
    • FT-0659289
    • CS-0151730
    • 1H-Indole-2,5-dicarboxylic acid, 2,5-diethyl ester
    • 1H-Indole-2,5-dicarboxylicacid,2,5-diethyl ester
    • SCHEMBL68923
    • 127221-02-7
    • A805663
    • Ethoxycarbonylindole-2-carboxylic acid ethyl ester
    • 2,5-DIETHYL 1H-INDOLE-2,5-DICARBOXYLATE
    • Diethyl 1H-indole-2,5-dicarboxylate
    • MDL: MFCD03094964
    • Inchi: 1S/C14H15NO4/c1-3-18-13(16)9-5-6-11-10(7-9)8-12(15-11)14(17)19-4-2/h5-8,15H,3-4H2,1-2H3
    • InChI Key: IEFLIZMMNNHRSB-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1=CC2C=C(C(=O)OCC)C=CC=2N1)=O

Computed Properties

  • Exact Mass: 261.10000
  • Monoisotopic Mass: 261.10010796g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 344
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 68.4Ų

Experimental Properties

  • Density: 1.24
  • Boiling Point: 420.183 °C at 760 mmHg
  • Flash Point: 207.92 °C
  • PSA: 68.39000
  • LogP: 2.52130

Diethyl 1H-indole-2,5-dicarboxylate Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on Diethyl 1H-indole-2,5-dicarboxylate

Recent Advances in the Application of Diethyl 1H-indole-2,5-dicarboxylate (CAS: 127221-02-7) in Chemical Biology and Pharmaceutical Research

Diethyl 1H-indole-2,5-dicarboxylate (CAS: 127221-02-7) is a versatile indole derivative that has garnered significant attention in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive compounds, particularly in the development of novel anticancer and anti-inflammatory agents. This research brief aims to provide an overview of the latest advancements related to this compound, highlighting its synthetic utility, biological activities, and potential clinical implications.

One of the most notable applications of Diethyl 1H-indole-2,5-dicarboxylate is its use as a building block in the synthesis of indole-based scaffolds. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in the construction of indole-2-carboxamide derivatives, which exhibited potent inhibitory effects against tyrosine kinase receptors implicated in cancer progression. The study utilized a multi-step synthetic route, with Diethyl 1H-indole-2,5-dicarboxylate serving as the starting material, ultimately yielding compounds with IC50 values in the low micromolar range against several cancer cell lines.

In addition to its role in anticancer drug development, recent research has also explored the anti-inflammatory properties of derivatives synthesized from Diethyl 1H-indole-2,5-dicarboxylate. A 2022 publication in Bioorganic & Medicinal Chemistry Letters reported the synthesis of a series of indole-2,5-dicarboxylic acid esters and their evaluation as COX-2 inhibitors. The lead compound from this series showed selective inhibition of COX-2 over COX-1, with a selectivity index comparable to that of celecoxib, suggesting potential as a novel anti-inflammatory agent with reduced gastrointestinal side effects.

The compound's mechanism of action has been further elucidated through recent structural biology studies. X-ray crystallography and molecular docking analyses conducted in 2023 revealed that derivatives of Diethyl 1H-indole-2,5-dicarboxylate can effectively bind to the ATP-binding site of various kinase targets, providing a structural basis for their biological activity. These findings have important implications for structure-based drug design and the development of more potent and selective kinase inhibitors.

From a synthetic chemistry perspective, recent advancements have focused on developing more efficient and sustainable methods for producing Diethyl 1H-indole-2,5-dicarboxylate and its derivatives. A 2023 study in Green Chemistry described a microwave-assisted synthesis protocol that significantly reduced reaction times and improved yields compared to traditional methods. This environmentally friendly approach aligns with the growing emphasis on green chemistry principles in pharmaceutical manufacturing.

Looking forward, the unique properties of Diethyl 1H-indole-2,5-dicarboxylate continue to inspire innovative research directions. Current investigations are exploring its potential in targeted drug delivery systems, where its indole core can be functionalized to create pH-sensitive prodrugs. Additionally, its fluorescence properties are being investigated for applications in bioimaging and diagnostic applications. These diverse applications underscore the compound's versatility and its growing importance in chemical biology and pharmaceutical research.

In conclusion, Diethyl 1H-indole-2,5-dicarboxylate (CAS: 127221-02-7) remains a valuable scaffold in medicinal chemistry, with recent studies expanding its applications in drug discovery and development. The compound's structural flexibility, combined with its demonstrated biological activities, positions it as a promising candidate for the development of novel therapeutic agents. As research in this area continues to advance, we anticipate seeing more innovative applications of this indole derivative in addressing unmet medical needs.

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